molecular formula C14H11ClN4O2S B2869835 methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate CAS No. 577961-75-2

methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate

Cat. No.: B2869835
CAS No.: 577961-75-2
M. Wt: 334.78
InChI Key: CJGVMSRKSRRLGI-UHFFFAOYSA-N
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Description

methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate is an organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .

Mechanism of Action

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the design and synthesis of new compounds with improved biological activities and selectivity. In silico ADMET studies and drug-likeness studies could also be conducted to predict the pharmacokinetic properties of these compounds .

Preparation Methods

The synthesis of methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate typically involves multistep reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The pyrazole derivative is further cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Finally, the sulfanylacetate moiety is introduced through a nucleophilic substitution reaction .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and reduce reaction times .

Chemical Reactions Analysis

methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Properties

IUPAC Name

methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c1-21-12(20)7-22-14-11-6-18-19(13(11)16-8-17-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGVMSRKSRRLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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